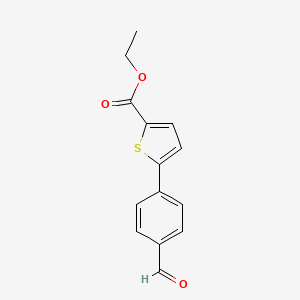

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .Applications De Recherche Scientifique

-

Two-dimensional covalent organic frameworks with hierarchical porosity

- Application Summary : This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs), which are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application : The synthesis involves assembling D2h-symmetric 2,3,6,7-tetra(4-formylphenyl)-tetrathiafulvalene (TTF) with C4-symmetric metallized 5,10,15,20-tetrakis(4-aminophenyl)-porphinato .

- Results or Outcomes : The resulting COFs possess multiple-pore skeletons and exhibit hierarchical porosity .

-

Synthesis, characterization, and antimicrobial evaluation of novel trichalcones containing core s-triazine moiety

- Application Summary : A series of ten new trichalcones containing core s-triazine moiety were synthesized .

- Methods of Application : The intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using phase-transfer catalyst .

- Results or Outcomes : The synthesized trichalcones were evaluated for antibacterial and antifungal activities. Selected trichalcones showed good to excellent antibacterial and antifungal activities .

-

Synthesis and application of triphenylamine-based aldehydes

- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .

- Optoelectronic processes in covalent organic frameworks

- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .

- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .

- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .

-

Synthesis and application of triphenylamine-based aldehydes

- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .

-

Optoelectronic processes in covalent organic frameworks

- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .

- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .

- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

CAS RN |

850074-81-6 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)